molecular formula C21H17ClF2N2O3 B13731558 2-[1-(3-Chloro-4-fluoro-benzoyl)-4-fluoro-piperidin-4-ylmethyl]-isoindole-1,3-dione

2-[1-(3-Chloro-4-fluoro-benzoyl)-4-fluoro-piperidin-4-ylmethyl]-isoindole-1,3-dione

Cat. No.: B13731558
M. Wt: 418.8 g/mol
InChI Key: WCWGXUCUXGPQTL-UHFFFAOYSA-N
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Description

2-[1-(3-Chloro-4-fluoro-benzoyl)-4-fluoro-piperidin-4-ylmethyl]-isoindole-1,3-dione is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-Chloro-4-fluoro-benzoyl)-4-fluoro-piperidin-4-ylmethyl]-isoindole-1,3-dione typically involves multiple steps, including electrophilic aromatic substitution and nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-Chloro-4-fluoro-benzoyl)-4-fluoro-piperidin-4-ylmethyl]-isoindole-1,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups .

Scientific Research Applications

2-[1-(3-Chloro-4-fluoro-benzoyl)-4-fluoro-piperidin-4-ylmethyl]-isoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(3-Chloro-4-fluoro-benzoyl)-4-fluoro-piperidin-4-ylmethyl]-isoindole-1,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(3-Chloro-4-fluoro-benzoyl)-4-fluoro-piperidin-4-ylmethyl]-isoindole-1,3-dione is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C21H17ClF2N2O3

Molecular Weight

418.8 g/mol

IUPAC Name

2-[[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-yl]methyl]isoindole-1,3-dione

InChI

InChI=1S/C21H17ClF2N2O3/c22-16-11-13(5-6-17(16)23)18(27)25-9-7-21(24,8-10-25)12-26-19(28)14-3-1-2-4-15(14)20(26)29/h1-6,11H,7-10,12H2

InChI Key

WCWGXUCUXGPQTL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(CN2C(=O)C3=CC=CC=C3C2=O)F)C(=O)C4=CC(=C(C=C4)F)Cl

Origin of Product

United States

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